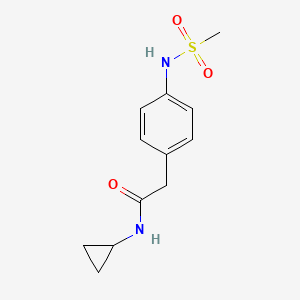![molecular formula C17H17ClN2O3S B6542942 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide CAS No. 1070965-20-6](/img/structure/B6542942.png)
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, also known as CBSA, is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 2-phenyl-N-cyclopropylacetamide, which has been studied extensively due to its potential therapeutic effects. CBSA has a wide range of applications, including use in biochemical and physiological research, as well as in laboratory experiments.
Applications De Recherche Scientifique
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has a wide range of applications in scientific research. It has been used in biochemical and physiological studies, such as those related to the effects of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide on the nervous system and its potential therapeutic effects. It has also been used in laboratory experiments to study the properties of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its solubility, stability, and reactivity.
Mécanisme D'action
The exact mechanism of action of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide is not yet fully understood. However, it is believed to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. In addition, 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been shown to modulate the activity of other receptors, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and analgesic effects. It has also been found to have cardioprotective effects, as well as anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in laboratory experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life, making it ideal for long-term experiments. However, it can be difficult to synthesize in large quantities, and the reaction can produce a large amount of waste.
Orientations Futures
There are a number of potential future directions for research on 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide. One potential area of research is to further investigate its mechanism of action, as well as its effects on other receptors and systems. Another area of research is to explore the potential therapeutic applications of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, such as its use in the treatment of neurological and other diseases. Additionally, further research could be done to explore the potential toxicity of 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide, as well as its interactions with other drugs. Finally, further research could be done to explore the potential for synthesizing 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide in larger quantities with minimal waste.
Méthodes De Synthèse
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide can be synthesized through a multi-step process. First, 2-phenyl-N-cyclopropylacetamide is reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 3-chlorobenzenesulfonamide, which is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form 2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide.
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-2-1-3-16(11-13)24(22,23)20-15-6-4-12(5-7-15)10-17(21)19-14-8-9-14/h1-7,11,14,20H,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGMUQHUXGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)
![2-{4-[2-(4-methoxyphenyl)ethanesulfonamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6542875.png)
![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542950.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)